7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the temperature, pressure, and concentration of reactants to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Uniqueness
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the specific position of the bromine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H10BrN3 |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
InChI Key |
OTCDRZRXGWNSBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.